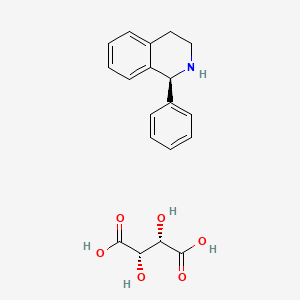

(S)-1,2,3,4-tétrahydro-1-phénylisoquinoléine D-(-)-tartrate

Vue d'ensemble

Description

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a chiral compound that belongs to the class of isoquinolines. This compound is notable for its unique structure, which includes a tetrahydroisoquinoline core with a phenyl group attached. The D-(-)-tartrate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Applications De Recherche Scientifique

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including interactions with neurotransmitter receptors.

Medicine: Explored for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetaldehyde and an appropriate amine.

Cyclization Reaction: The key step involves a Pictet-Spengler cyclization, where phenylacetaldehyde reacts with the amine to form the tetrahydroisoquinoline core.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using D-(-)-tartaric acid to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate may involve:

Large-Scale Cyclization: Utilizing large reactors to perform the Pictet-Spengler cyclization under controlled conditions.

Efficient Chiral Resolution: Employing advanced techniques such as chromatography or crystallization to achieve high enantiomeric purity.

Purification: The final product is purified using recrystallization or other suitable methods to ensure high purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation Products: Isoquinoline derivatives.

Reduction Products: Various tetrahydroisoquinoline derivatives.

Substitution Products: Phenyl-substituted isoquinolines.

Mécanisme D'action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate involves its interaction with specific molecular targets:

Neurotransmitter Receptors: The compound may bind to and modulate the activity of neurotransmitter receptors, influencing neuronal signaling pathways.

Enzymatic Pathways: It may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, resulting in different chemical properties and biological activities.

Phenylisoquinoline: Contains a fully aromatic isoquinoline core, differing in reactivity and applications.

Uniqueness: (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline core and the phenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Activité Biologique

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a chiral isoquinoline derivative. Its synthesis typically involves the resolution of racemic mixtures through crystallization techniques using tartaric acid as a resolving agent . The compound has been studied for its pharmacological potential, particularly in neuropharmacology and as an analgesic agent.

Anticonvulsant Activity

Research has demonstrated that tetrahydroisoquinoline derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain analogs can protect against NMDA-induced seizures in animal models. Specifically, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was noted for its effectiveness in preventing neuronal degeneration associated with seizures . This suggests that (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate may possess similar protective effects.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives are known to interact with various neurotransmitter systems, including dopamine and glutamate receptors. This interaction may contribute to their ability to mitigate neurodegenerative processes .

Analgesic Properties

Several studies highlight the analgesic effects of tetrahydroisoquinoline derivatives. For example, compounds derived from this scaffold have shown peripheral vasodilatory effects and analgesic activity in preclinical models . The underlying mechanisms may involve modulation of pain pathways and receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate is crucial for optimizing its biological activity. Structural modifications can significantly influence the compound's pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at C-1 | Enhances anticonvulsant activity |

| Hydroxyl group at C-3 | Improves neuroprotective effects |

| Alkyl substitutions | Modulate analgesic properties |

These findings underscore the importance of specific functional groups in enhancing or diminishing biological activity.

Study 1: Anticonvulsant Efficacy

A study conducted by Kubota et al. evaluated various tetrahydroisoquinoline derivatives for anticonvulsant efficacy against induced seizures in mice. The results indicated that certain compounds exhibited significant protection compared to controls, suggesting a promising avenue for developing new anticonvulsants based on this scaffold .

Study 2: Neuroprotection in Animal Models

In another study assessing neuroprotective effects, (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline derivatives were administered to rodents subjected to hypoxic conditions. The treated animals showed reduced neuronal loss and improved behavioral outcomes compared to untreated groups .

Propriétés

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOPQAHUUEDMC-XQIJAYBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470212 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869884-00-4 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.